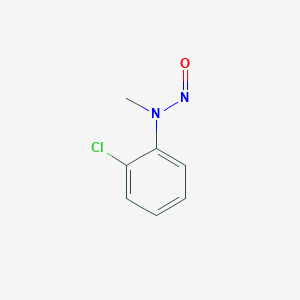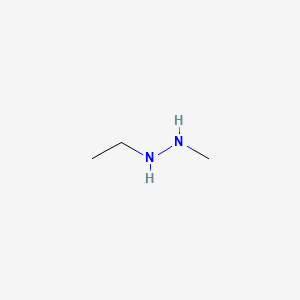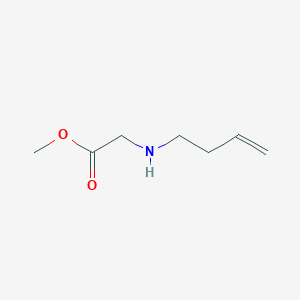
Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is characterized by its unique structure, which includes a methylamino group and a propanoate ester linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate can be synthesized through a series of chemical reactions involving the esterification of carboxylic acids with alcohols. One common method involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst.
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of acid chlorides and alcohols in the presence of a base. This method is preferred due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield a carboxylic acid and an alcohol.
Reduction: The compound can be reduced to form primary or secondary amines, depending on the reagents used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary or secondary amines.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active metabolites, which can then interact with specific enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-methyl-3-(methylamino)propanoate
- Ethyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate
- Methyl 3-(2-amino-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate
Uniqueness
Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate is unique due to its specific ester linkage and the presence of a methylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H18N2O2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
methyl 3-[methyl-[2-(methylamino)ethyl]amino]propanoate |
InChI |
InChI=1S/C8H18N2O2/c1-9-5-7-10(2)6-4-8(11)12-3/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
HCYNYSFCGQDPMO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN(C)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B15308923.png)









![N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide](/img/structure/B15308995.png)



